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Compound of Interest

Compound Name: Propyl propionate

Cat. No.: B091320 Get Quote

Propyl propionate is an ester with distinct proton and carbon environments that are readily

distinguishable by NMR spectroscopy. Its functional groups and fragmentation patterns are

identifiable through IR spectroscopy and Mass Spectrometry, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

an organic molecule.[1] For a liquid sample like propyl propionate, analysis is typically

conducted by dissolving the compound in a deuterated solvent, such as chloroform-d (CDCl₃),

which is NMR-inactive in ¹H NMR, and contains a reference standard like tetramethylsilane

(TMS).[2]

¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the number of different types of protons,

their electronic environment, and the connectivity to neighboring protons.
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Chemical Shift (δ)
ppm

Integration Multiplicity Assignment

~4.00 2H Triplet (t) -O-CH₂-CH₂-CH₃

~2.28 2H Quartet (q) -CO-CH₂-CH₃

~1.65 2H Sextet -O-CH₂-CH₂-CH₃

~1.14 3H Triplet (t) -CO-CH₂-CH₃

~0.92 3H Triplet (t) -O-CH₂-CH₂-CH₃

Note: Data sourced from SpectraBase and ChemicalBook.[3][4][5] Actual chemical shifts may

vary slightly depending on the solvent and instrument.

¹³C NMR Spectral Data
The ¹³C NMR spectrum, typically proton-decoupled, reveals the number of unique carbon

environments in the molecule.[6][7]

Chemical Shift (δ) ppm Assignment

~174.6 C=O

~66.2 -O-CH₂-CH₂-CH₃

~27.6 -CO-CH₂-CH₃

~22.0 -O-CH₂-CH₂-CH₃

~10.4 -O-CH₂-CH₂-CH₃

~9.1 -CO-CH₂-CH₃

Note: Data sourced from SpectraBase and ChemicalBook.[8][9]

NMR Experimental Protocol
Sample Preparation:
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Dissolve approximately 10-20 mg of the propyl propionate sample in 0.6-0.8 mL of a

deuterated solvent (e.g., CDCl₃).

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to

0.00 ppm for reference.[2]

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

A standard single-pulse experiment is run. A sufficient number of scans are acquired to

achieve a good signal-to-noise ratio.

The Free Induction Decay (FID) is processed using a Fourier transform.

Data Acquisition (¹³C NMR):

A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.[6]

A longer relaxation delay (e.g., 1-2 seconds) is often employed compared to ¹H NMR to

ensure proper relaxation of the carbon nuclei.[6]

Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required to

obtain a spectrum with an adequate signal-to-noise ratio.[7]

The logical relationship for assigning the structure based on NMR data is visualized below.

NMR Spectral Assignment for Propyl Propionate.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation, which corresponds to specific bond vibrations.[10]
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Wavenumber (cm⁻¹) Vibration Type
Functional Group
Assignment

~2965-2870 C-H Stretch Alkyl (sp³ C-H)

~1740 C=O Stretch Ester Carbonyl

~1180 C-O Stretch Ester (C-O-C)

Note: Data sourced from NIST WebBook and ChemicalBook.[11][12][13]

IR Experimental Protocol (ATR Method)
Attenuated Total Reflectance (ATR) is a common and simple method for liquid samples that

requires minimal preparation.[10][14]

Background Scan: An initial IR spectrum of the clean, empty ATR crystal is recorded as the

background. This is subtracted from the sample spectrum to remove interference from the

atmosphere (e.g., CO₂, H₂O).[10]

Sample Application: A small drop of neat propyl propionate is placed directly onto the

surface of the ATR crystal.

Data Acquisition: The IR spectrum of the sample is recorded. The instrument measures the

absorbance of the evanescent wave that penetrates the sample.[10]

Cleaning: After analysis, the crystal is carefully cleaned with a suitable solvent (e.g.,

isopropanol) and dried.[15]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For propyl propionate (molar mass 116.16 g/mol ), Electron Ionization (EI) is a

common technique.
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m/z (Mass/Charge) Proposed Fragment Identity

116 [C₆H₁₂O₂]⁺˙ Molecular Ion (M⁺˙)

87 [M - C₂H₅]⁺ Loss of ethyl radical

75 [CH₃CH₂COO H₂]⁺
McLafferty Rearrangement

product

57 [CH₃CH₂CO]⁺ Acylium ion

43 [CH₃CH₂CH₂]⁺ Propyl cation

29 [CH₃CH₂]⁺ Ethyl cation

Note: Fragmentation data interpreted from typical ester fragmentation patterns and data from

NIST.[12][16][17][18][19]

MS Experimental Protocol (Electron Ionization)
Sample Introduction: A small amount of the liquid sample is introduced into the mass

spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet, where it is

vaporized.

Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing an electron to be ejected from the molecule, forming

a radical cation known as the molecular ion (M⁺˙).[20]

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation,

breaking into smaller, charged ions (fragment ions) and neutral radicals.

Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., quadrupole

or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[21]

Detection: The separated ions are detected, and their abundance is plotted against their m/z

ratio to generate the mass spectrum.

The fragmentation pathway is a key logical relationship in interpreting mass spectra.
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Propyl Propionate
[C₆H₁₂O₂]⁺˙
m/z = 116

[M - C₂H₅]⁺
m/z = 87

- •C₂H₅

McLafferty Product
[C₃H₇O₂]⁺
m/z = 75

McLafferty
Rearrangement

Acylium Ion
[CH₃CH₂CO]⁺

m/z = 57

- •OCH₂CH₂CH₃

Propyl Cation
[C₃H₇]⁺
m/z = 43

- •COOCH₂CH₃

Ethyl Cation
[C₂H₅]⁺
m/z = 29

- CO
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Spectroscopic Analysis

Data Interpretation

Unknown Sample
(Propyl Propionate)

IR Spectroscopy Mass Spectrometry NMR Spectroscopy
(¹H and ¹³C)

C=O stretch (~1740 cm⁻¹)
C-O stretch (~1180 cm⁻¹)
=> Ester Functional Group

Molecular Ion @ m/z = 116
Fragments @ m/z = 57, 43

=> Molecular Formula C₆H₁₂O₂

=> Propionyl & Propoxy groups

¹H: 5 unique signals
¹³C: 6 unique carbons

Splitting patterns confirm
-CH₂-CH₂-CH₃ & -CH₂-CH₃ chains

Structure Confirmed:
Propyl Propionate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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